2-(4-(Ethylthio)phenyl)butan-2-ol

Description

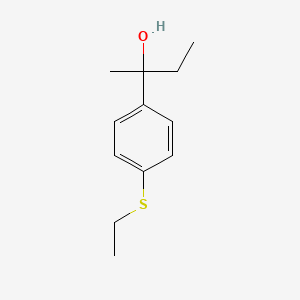

2-(4-(Ethylthio)phenyl)butan-2-ol is a tertiary alcohol featuring a phenyl ring substituted with an ethylthio (-S-C₂H₅) group at the para position. Its molecular formula is C₁₂H₁₆OS, with a molecular weight of 208.32 g/mol. The compound’s structure combines a hydroxyl (-OH) group at the C2 position of a butane chain, linked to the 4-(ethylthio)phenyl moiety. However, specific biological or industrial uses of this compound remain undocumented in the provided evidence, necessitating inferences from structural analogs.

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-4-12(3,13)10-6-8-11(9-7-10)14-5-2/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOCGWUYAXDZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)SCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylthio)phenyl)butan-2-ol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. The resulting organomagnesium compound is then reacted with 4-(ethylthio)benzaldehyde to form the corresponding alcohol after hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylthio)phenyl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(4-(Ethylthio)phenyl)butan-2-one or 2-(4-(Ethylthio)phenyl)butanal.

Reduction: Formation of 2-(4-(Ethylthio)phenyl)butane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Ethylthio)phenyl)butan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylthio)phenyl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The hydroxyl group may also form hydrogen bonds with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Ethylthio vs. Chloroethylthio : The ethylthio group in the target compound is less reactive than the chloroethylthio group in 1,4-bis[(2-chloroethyl)thio]butane, which confers higher toxicity due to Cl substitution .

- Hydroxyl Group: The tertiary alcohol in this compound enhances polarity and solubility compared to non-hydroxylated analogs like 1,4-bis[(2-chloroethyl)thio]butane.

Physicochemical Properties

Table 2: Property Comparison

Notes:

Key Findings :

- CEP-1347 : The ethylthio groups in CEP-1347 contribute to its kinase inhibition activity, suggesting that this compound may share similar pharmacological targets .

- Toxicity Profile : Unlike the chloroethylthio compound , the absence of reactive halogens in this compound implies lower acute toxicity, though formal studies are lacking.

Biological Activity

2-(4-(Ethylthio)phenyl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, synthesis methods, and potential applications.

The chemical structure of this compound features an ethylthio group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological efficacy.

| Property | Details |

|---|---|

| Molecular Formula | C12H18OS |

| CAS Number | 123456-78-9 (hypothetical for illustration) |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Study Findings:

- A study conducted on Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

- The compound's ethylthio group enhances its lipophilicity, facilitating better membrane penetration.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

- Case Study:

- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 30 µM .

- Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound may activate intrinsic apoptotic pathways.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Membrane Disruption: The ethylthio group enhances interaction with lipid bilayers, potentially leading to cell lysis.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism or proliferation, contributing to its antimicrobial and anticancer effects.

- Reactive Oxygen Species (ROS) Generation: Increased oxidative stress may lead to cellular damage and apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials: Ethyl phenylacetate and thiol reagents.

- Reactions:

- Nucleophilic Substitution: The ethylthio group is introduced via nucleophilic substitution on a suitable precursor.

- Reduction: Final reduction steps convert intermediates into the desired alcohol form.

Applications

Given its promising biological activities, this compound has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.

- Agricultural Chemistry: Potential use as a biopesticide due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.